Methyl 2-amino-4-bromo-5-hydroxybenzoate
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Overview
Description
Methyl 2-amino-4-bromo-5-hydroxybenzoate: is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzoic acid, featuring a bromine atom, an amino group, and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 2-amino-4-bromo-5-hydroxybenzoate typically begins with commercially available starting materials such as 2-amino-5-bromobenzoic acid.
Esterification: The carboxylic acid group of 2-amino-5-bromobenzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form Methyl 2-amino-5-bromobenzoate.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-amino-4-bromo-5-hydroxybenzoate can undergo oxidation reactions, where the hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the bromine atom or reduce the amino group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the bromine atom can be replaced by other substituents like nitro groups or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents, alkyl halides.
Major Products:
Oxidation: Quinones.
Reduction: Amines, de-brominated products.
Substitution: Nitro derivatives, alkylated products.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 2-amino-4-bromo-5-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor in the development of drugs targeting specific biological pathways, particularly those involving brominated and hydroxylated aromatic compounds.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-bromo-5-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effect. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Methyl 4-bromo-2-hydroxybenzoate: Similar structure but lacks the amino group.
Methyl 2-amino-5-bromobenzoate: Similar structure but lacks the hydroxyl group.
Methyl 4-amino-5-bromo-2-hydroxybenzoate: Similar structure but with different positioning of functional groups.
Uniqueness: Methyl 2-amino-4-bromo-5-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups, along with the bromine atom, allows for a wide range of chemical modifications and interactions, making it a versatile compound in various applications.
Biological Activity
Methyl 2-amino-4-bromo-5-hydroxybenzoate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and DNA interaction capabilities, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula C8H8BrNO3. It is characterized by the presence of a bromine atom, an amino group, and a hydroxyl group, which contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, including nucleophilic substitutions and oxidation processes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study assessing its minimum inhibitory concentration (MIC) against various bacterial strains found:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus (ATCC 25923) | 64 |
Enterococcus faecalis (ATCC 29212) | 64 |
Candida albicans (ATCC 60193) | 128 |
Pseudomonas aeruginosa (ATCC 27853) | 256 |
The compound was particularly effective against Gram-positive bacteria like S. aureus and E. faecalis, suggesting potential applications in treating infections caused by these pathogens .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH (2,2-Diphenyl-1-picrylhydrazyl) method. The results demonstrated that as the concentration of the compound increased, its ability to scavenge free radicals also improved significantly. This suggests that the compound could be beneficial in preventing oxidative stress-related diseases .
DNA Interaction Studies
The interaction of this compound with DNA was investigated through gel electrophoresis and UV-visible spectroscopy. The compound exhibited:
- DNA Cleavage Activity : It was found to cleave plasmid DNA at concentrations as low as 200 µM without the need for external agents. In the presence of hydrogen peroxide (H₂O₂), complete cleavage occurred at higher concentrations, indicating a potential mechanism for inducing DNA damage in target cells .
- Binding Affinity : UV-visible spectroscopy indicated that the compound interacts with calf thymus DNA (CT-DNA) primarily through electrostatic interactions, which can be crucial for designing drugs that target DNA .
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study highlighted that this compound outperformed several standard antibiotics in inhibiting the growth of S. aureus and E. faecalis, making it a candidate for further development as an antimicrobial agent .
- Antioxidant Properties : In another investigation, the compound's antioxidant activity was compared with butylated hydroxytoluene (BHT), a common antioxidant standard. Results showed that this compound displayed comparable or superior activity at certain concentrations .
- Mechanistic Insights : Molecular docking studies have suggested that the presence of bromine enhances binding affinity to various biological targets, potentially increasing the efficacy of the compound in pharmacological applications .
Properties
Molecular Formula |
C8H8BrNO3 |
---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
methyl 2-amino-4-bromo-5-hydroxybenzoate |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3,11H,10H2,1H3 |
InChI Key |
OSTQGPYYIANGPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)Br)O |
Origin of Product |
United States |
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